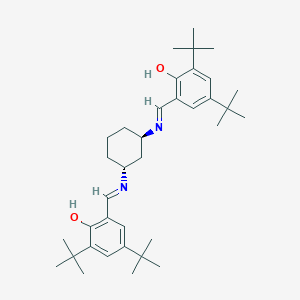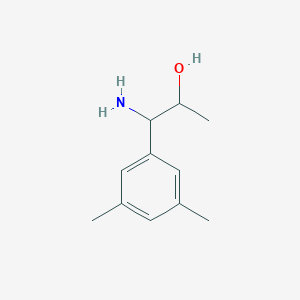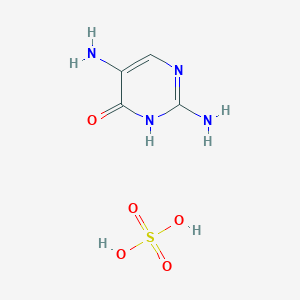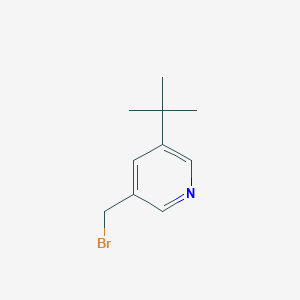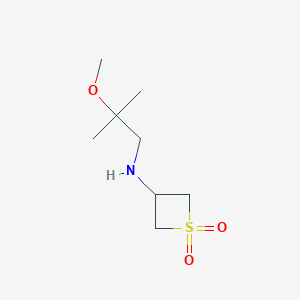![molecular formula C7H12ClN3O B13027647 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl](/img/structure/B13027647.png)
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hydrochloride: is a compound that belongs to the class of pyrazolo-diazepines. These compounds are valuable scaffolds in drug design and medicinal chemistry due to their unique structural features and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hydrochloride typically involves the following steps :
Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.
Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.
Reduction: Selective reduction of the lactam is accomplished using borane.
Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.
Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations.
Industrial Production Methods:
Industrial production methods for this compound are not extensively documented in the literature. the scalable synthesis routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using borane or other reducing agents to modify the lactam group.
Substitution: Substitution reactions, such as Buchwald and Chan arylations, are common for modifying the N-terminal of the diazepine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Borane, lithium aluminum hydride.
Substitution: Boronic acids, copper (II) acetate.
Major Products:
The major products formed from these reactions include various derivatives of the pyrazolo-diazepine scaffold, which can be further modified for specific applications in drug design and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Chemistry:
The compound serves as a valuable scaffold for the synthesis of kinase inhibitors and other bioactive molecules .
Biology:
In biological research, it is used to study enzyme inhibition and protein interactions due to its unique structural features.
Medicine:
Industry:
In the industrial sector, it can be used in the synthesis of advanced materials and as a building block for various chemical processes.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to various biological effects, including the modulation of cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
- 4H-Pyrazolo[1,5-a][1,4]diazepine
- 5,6,7,8-Tetrahydro[1,2,4]triazolo-[4,3-a]pyrazine
Uniqueness:
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hydrochloride is unique due to its specific structural features, which provide distinct biological activities and chemical reactivity patterns. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design and other scientific applications .
Eigenschaften
Molekularformel |
C7H12ClN3O |
|---|---|
Molekulargewicht |
189.64 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-ol;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c11-7-4-8-3-6-1-2-9-10(6)5-7;/h1-2,7-8,11H,3-5H2;1H |
InChI-Schlüssel |
GKWVENYPCZMLTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN2C(=CC=N2)CN1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



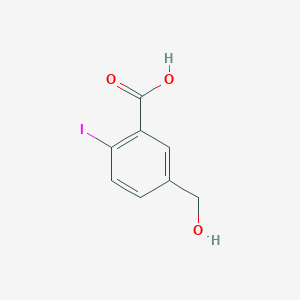
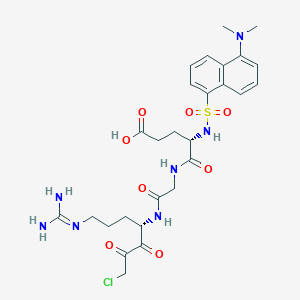
![N-(2,2-dimethylthietan-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13027589.png)

